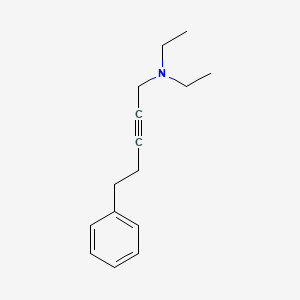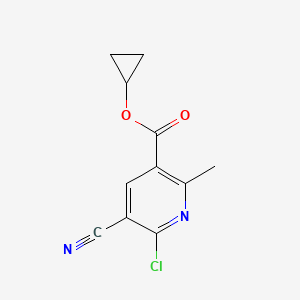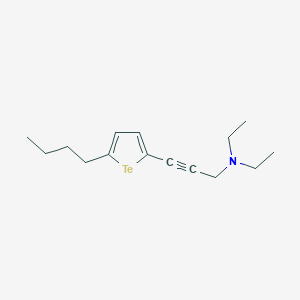![molecular formula C24H23NO2 B14192585 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid CAS No. 918812-84-7](/img/structure/B14192585.png)
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid is an organic compound with a molecular mass of 357.17 daltons . This compound is characterized by the presence of a dibenzylamino group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid typically involves the following steps:
Formation of the Dibenzylamino Group: This step involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylamine.
Attachment to the Phenyl Ring: The dibenzylamine is then reacted with a phenyl halide under conditions that promote nucleophilic substitution, typically using a palladium catalyst.
Formation of the But-2-enoic Acid Moiety: The final step involves the reaction of the intermediate compound with a but-2-enoic acid derivative under acidic or basic conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring, using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas yields amines.
Wissenschaftliche Forschungsanwendungen
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid involves its interaction with specific molecular targets within cells. The dibenzylamino group is known to interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. The phenyl ring and but-2-enoic acid moiety also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid can be compared with other similar compounds, such as:
Diphenylamine: This compound has a similar structure but lacks the but-2-enoic acid moiety, resulting in different chemical and biological properties.
Benzothiadiazole Derivatives: These compounds have a benzothiadiazole group instead of the dibenzylamino group, leading to different electronic and steric effects.
Benzamides: These compounds have an amide group attached to the phenyl ring, which influences their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918812-84-7 |
|---|---|
Molekularformel |
C24H23NO2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
3-[3-(dibenzylamino)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C24H23NO2/c1-19(15-24(26)27)22-13-8-14-23(16-22)25(17-20-9-4-2-5-10-20)18-21-11-6-3-7-12-21/h2-16H,17-18H2,1H3,(H,26,27) |
InChI-Schlüssel |
VYSDRAPBLBIDBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)

![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)

![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)

![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

